6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one
Overview
Description
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one is a key intermediate in the synthesis of the anti-cancer drug Crizotinib . It has a molecular formula of C6H3ClN2O2 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-3-hydroxy-5-chloropyridine with phosgene. This forms the corresponding 6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one. Subsequent reaction with formaldehyde and thionyl chloride converts it into the corresponding 3-chloromethyl-6-chloro-oxazolo-[4,5-b]-pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.55 . It has a density of 1.6±0.1 g/cm3 . The melting point is 183-186ºC .Scientific Research Applications
Corrosion Inhibition
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one derivatives have been studied for their potential as corrosion inhibitors. For example, imidazo[4,5-b]pyridine derivatives exhibited high inhibition performance against mild steel corrosion in hydrochloric acid. These derivatives were found to act as mixed-type inhibitors, with both experimental and computational analyses supporting their effectiveness (Saady et al., 2021).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes were synthesized via Vilsmeier–Haack reaction and used in creating heterocyclic chalcones and dipyrazolopyridines (Quiroga et al., 2010).
Anticancer and Antimicrobial Activity
Several studies have explored the anticancer and antimicrobial potentials of derivatives of this compound. Novel triazole/isoxazole-functionalized imidazo[4,5-b]pyridine-2(3H)-one derivatives showed promising results in antimicrobial and anticancer screenings (Banda et al., 2016).
Structural Studies
The molecular structure and vibrational energy levels of various derivatives of imidazo[4,5-b]pyridine, including this compound, have been characterized using techniques like density functional theory and X-ray analysis. This research aids in understanding the physical properties and potential applications of these compounds (Lorenc et al., 2008).
Nitration and Functionalization Reactions
Nitration and functionalization reactions of this compound derivatives have been explored, leading to the synthesis of various novel compounds. These processes are crucial for creating derivatives with enhanced or specific properties for diverse applications (Smolyar et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGWZXKNFDGBJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545058 | |
Record name | 6-Chloro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35570-68-4 | |
Record name | 6-Chloro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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